molecular formula C5H7N3O2 B12356594 4-amino-5-(hydroxymethyl)-5H-pyrimidin-2-one

4-amino-5-(hydroxymethyl)-5H-pyrimidin-2-one

Cat. No.: B12356594
M. Wt: 141.13 g/mol
InChI Key: GDAOQAXAZSOZIN-UHFFFAOYSA-N
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Description

4-amino-5-(hydroxymethyl)-5H-pyrimidin-2-one is a compound that belongs to the class of organic compounds known as hydropyrimidines. These are compounds containing a hydrogenated pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(hydroxymethyl)-5H-pyrimidin-2-one can be achieved through various methods. One common method involves the conversion of the purine biosynthetic precursor 5-aminoimidazole ribotide (AIR) through the action of enzymes such as phosphomethylpyrimidine synthase . In yeasts, it is derived from metabolites of histidine and pyridoxine .

Industrial Production Methods

Industrial production methods for this compound often involve biotechnological approaches to increase the thiamine content in food sources. This is because thiamine and its derivatives are used to supplement human and animal diets .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(hydroxymethyl)-5H-pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

4-amino-5-(hydroxymethyl)-5H-pyrimidin-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of thiamine pyrophosphate.

    Biology: The compound is involved in the biosynthesis of thiamine in microorganisms and plants.

    Medicine: Thiamine and its derivatives are used to treat thiamine deficiency and related conditions.

    Industry: It is used in the production of dietary supplements and fortified foods.

Mechanism of Action

The compound exerts its effects by participating in the biosynthesis of thiamine pyrophosphate. It acts as a substrate for enzymes such as phosphomethylpyrimidine synthase, which catalyzes its conversion to thiamine pyrophosphate. This process involves the coupling of the pyrimidine fragment with a thiazole fragment to form thiamine monophosphate, followed by conversion to the pyrophosphate .

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-hydroxymethyl-2-methylpyrimidine: This compound is structurally similar but contains a methyl group at the 2-position.

    4-amino-5-aminomethyl-2-methylpyrimidine: This compound has an aminomethyl group instead of a hydroxymethyl group.

Uniqueness

4-amino-5-(hydroxymethyl)-5H-pyrimidin-2-one is unique due to its role as a precursor in the biosynthesis of thiamine pyrophosphate. Its specific structure allows it to participate in the enzymatic reactions necessary for thiamine production, making it essential for the biosynthesis of this vital cofactor .

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

4-amino-5-(hydroxymethyl)-5H-pyrimidin-2-one

InChI

InChI=1S/C5H7N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1,3,9H,2H2,(H2,6,8,10)

InChI Key

GDAOQAXAZSOZIN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N=C(C1CO)N

Origin of Product

United States

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